molecular formula C13H19N3O2 B1394483 3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester CAS No. 1315560-05-4

3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester

Cat. No.: B1394483
CAS No.: 1315560-05-4
M. Wt: 249.31 g/mol
InChI Key: IMOVIMGSLCKDOP-JTQLQIEISA-N
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Description

3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a pyrrolidinyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester typically involves the reaction of pyridinecarboxylic acid derivatives with amino-pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable esterifying agent such as isopropyl alcohol. The process may require catalysts and controlled temperature conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the compound. The use of advanced purification techniques such as crystallization and chromatography is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

Compared to these similar compounds, 3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester is unique due to the presence of the pyrrolidinyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

propan-2-yl 2-[(3S)-3-aminopyrrolidin-1-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9(2)18-13(17)11-4-3-6-15-12(11)16-7-5-10(14)8-16/h3-4,6,9-10H,5,7-8,14H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOVIMGSLCKDOP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=C(N=CC=C1)N2CC[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Reactant of Route 2
Reactant of Route 2
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Reactant of Route 3
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Reactant of Route 4
Reactant of Route 4
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Reactant of Route 5
Reactant of Route 5
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Reactant of Route 6
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester

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